N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O2/c1-23-14(17(25)21-10-5-6-13(20)12(19)8-10)9-11-16(23)22-15-4-2-3-7-24(15)18(11)26/h2-9H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZMVMWLSVKARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Biochemical Pathways
It is known that pyrimidines can affect a variety of biochemical pathways due to their wide range of pharmacological effects.
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies and patents.
Chemical Structure and Properties
The chemical formula of the compound is . The structure features a pyrido-pyrrolo-pyrimidine framework that contributes to its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring enhances its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively. A notable study demonstrated that certain analogs displayed complete tumor stasis in human gastric carcinoma xenograft models after oral administration .
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases involved in cellular signaling pathways. For example, related compounds have shown efficacy against Met kinase, which is crucial in tumor growth and metastasis. Substitutions on the pyridine ring were found to enhance enzyme potency and selectivity .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cancer progression. The structural features allow for effective binding to the ATP-binding sites of kinases, thereby blocking their activity and leading to reduced proliferation of cancer cells.
Case Studies
- In Vivo Studies : A study involving a derivative of the compound showed significant inhibition of tumor growth in xenograft models, suggesting strong in vivo efficacy.
- Mechanistic Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cells through activation of caspase pathways, indicating its potential as an anticancer agent.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs lie in the carboxamide-linked substituents and substitutions on the pyridopyrrolopyrimidine core:
- Aryl vs. Alkyl Carboxamide Groups : The target compound’s 3-chloro-4-fluorophenyl group contrasts with alkyl chains (e.g., 3-methoxypropyl in ) or simpler aryl groups (e.g., 3-fluorophenyl in ). Halogenated aryl groups enhance electronic interactions in target binding, while alkyl chains may improve solubility .
- Core Substitutions: The target has a 1-methyl group, whereas analogs like N-(3-fluorophenyl)-1,9-dimethyl-... () feature dual methyl groups at the 1- and 9-positions.
Physicochemical Properties
A comparative analysis of physicochemical parameters reveals trends in drug-likeness (Table 1):
*Estimated based on structural analogs.
- Molecular Weight : The target (~380.8) is intermediate between simpler analogs (: 350.35) and bulkier derivatives (: 418.49), balancing permeability and solubility .
- Polar Surface Area (PSA) : All compounds exhibit moderate PSA values (~50–70 Ų), suggesting favorable oral bioavailability .
Research Findings and Implications
- Halogenated Aryl Groups: The 3-chloro-4-fluorophenyl group in the target may enhance binding affinity compared to non-halogenated analogs (e.g., ) due to halogen bonding with target proteins .
- Alkyl Chains : Compounds with methoxypropyl or phenethyl groups () exhibit higher logP and molecular weight, which may compromise blood-brain barrier penetration but enhance metabolic stability .
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-(2,4-Difluorobenzyl)tetrahydropyrimidin-4(1H)-one | Core heterocycle for carboxamide coupling | |
| Activated carbamates (e.g., phenyl chloroformate adducts) | Facilitate amine acylation |
Q. Table 2. Critical DoE Parameters for Flow Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 60–80 | ±15% |
| Residence time (min) | 10–30 | ±20% |
| Catalyst loading (mol%) | 1.5–2.5 | ±25% |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
